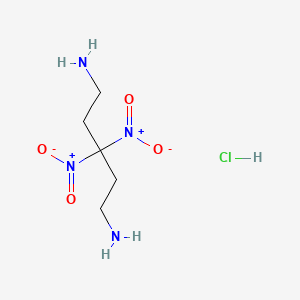![molecular formula C11H20O2 B13994278 1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane CAS No. 66688-08-2](/img/structure/B13994278.png)
1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane,1,1-[methylenebis(oxy-2,1-ethanediyl)]bis-(9ci) is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.275 g/mol This compound is characterized by the presence of two cyclopropane rings connected by a methylene bridge and two ethylene glycol units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane,1,1-[methylenebis(oxy-2,1-ethanediyl)]bis-(9ci) typically involves the reaction of formaldehyde with 2-cyclopropylethanol . The reaction conditions include:
Reagents: Formaldehyde (CAS#50-00-0) and 2-cyclopropylethanol (CAS#2566-44-1)
Solvent: Commonly used solvents include methanol or ethanol
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes using similar reagents and conditions as described above. The choice of solvent, catalyst, and reaction conditions may be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane,1,1-[methylenebis(oxy-2,1-ethanediyl)]bis-(9ci) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge or the ethylene glycol units
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as halides or amines in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or alkanes
Substitution: Substituted cyclopropane derivatives
Scientific Research Applications
Cyclopropane,1,1-[methylenebis(oxy-2,1-ethanediyl)]bis-(9ci) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclopropane,1,1-[methylenebis(oxy-2,1-ethanediyl)]bis-(9ci) involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane,1,1’-methylenebis-: A similar compound with a simpler structure, lacking the ethylene glycol units
Cyclohexane,1,1’-methylenebis(oxy): Another related compound with a cyclohexane ring instead of cyclopropane
Uniqueness
Cyclopropane,1,1-[methylenebis(oxy-2,1-ethanediyl)]bis-(9ci) is unique due to its combination of cyclopropane rings and ethylene glycol units, which impart distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
66688-08-2 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-(2-cyclopropylethoxymethoxy)ethylcyclopropane |
InChI |
InChI=1S/C11H20O2/c1-2-10(1)5-7-12-9-13-8-6-11-3-4-11/h10-11H,1-9H2 |
InChI Key |
UBELHTWPTURWCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCOCOCCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)
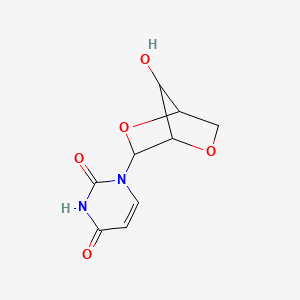

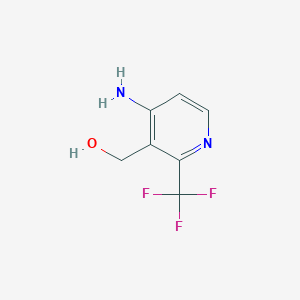
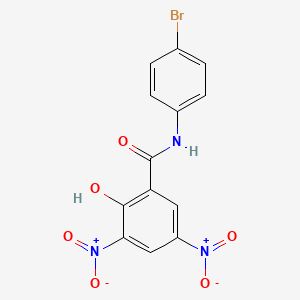
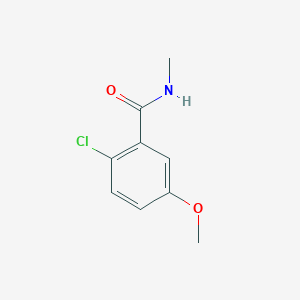

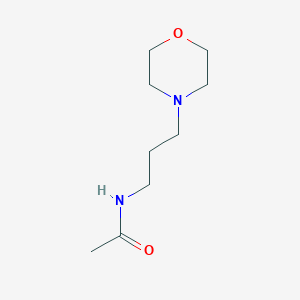
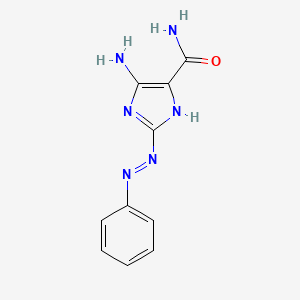


![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)
